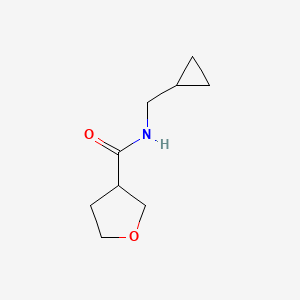![molecular formula C12H8Cl2F4N2O4 B2417766 Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate 2-chloro-2,2-difluoroacetate CAS No. 1956328-52-1](/img/structure/B2417766.png)
Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate 2-chloro-2,2-difluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate 2-chloro-2,2-difluoroacetate is a complex organic compound characterized by its unique structure, which includes a benzo[d]imidazole core, chlorodifluoromethyl group, and carboxylate functionalities
Mechanism of Action
Target of Action
It is known that the compound can be used to prepare difluoroacetic acid ester , which is primarily used as an intermediate in the production of pharmaceuticals, pesticides, and fluorinated fine chemicals .
Mode of Action
It’s known that the compound interacts with its targets through its chemical structure, particularly the presence of the chlorodifluoromethyl group and the benzimidazole moiety . These groups may interact with biological targets, leading to changes in their function.
Biochemical Pathways
Given its use as an intermediate in the production of various pharmaceuticals and pesticides , it can be inferred that the compound may influence a variety of biochemical pathways depending on the specific end product it is used to synthesize.
Result of Action
Given its use as an intermediate in the synthesis of various pharmaceuticals and pesticides , the compound’s action could result in a wide range of effects depending on the specific end product it is used to synthesize.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by factors such as temperature, pH, and the presence of other chemicals. Its efficacy could be influenced by the specific biological environment in which it is used, including the presence of other molecules, the pH of the environment, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]imidazole core. One common approach is the cyclization of o-phenylenediamine with formic acid or its derivatives to form the benzo[d]imidazole ring. Subsequent chlorodifluoromethylation and esterification reactions are then employed to introduce the chlorodifluoromethyl group and the carboxylate functionalities.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under appropriate conditions.
Major Products Formed:
Oxidation Products: Depending on the specific conditions, oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction reactions can yield amines or alcohols.
Substitution Products: Substitution reactions can result in the formation of derivatives with different functional groups.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or inhibitor in biological studies, helping researchers understand various biological processes.
Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents.
Industry: It can be utilized in the production of materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Methyl 2-(chlorodifluoromethyl)-1H-benzimidazole-4-carboxylate: This compound is structurally similar but lacks the 2-chloro-2,2-difluoroacetate group.
Methyl 2-(trifluoromethyl)-1H-benzimidazole-4-carboxylate: This compound has a trifluoromethyl group instead of a chlorodifluoromethyl group.
Uniqueness: The presence of the chlorodifluoromethyl group in this compound provides unique chemical properties and reactivity compared to similar compounds. This can lead to different biological activities and applications in various fields.
Properties
IUPAC Name |
2-chloro-2,2-difluoroacetic acid;methyl 2-[chloro(difluoro)methyl]-1H-benzimidazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF2N2O2.C2HClF2O2/c1-17-8(16)5-3-2-4-6-7(5)15-9(14-6)10(11,12)13;3-2(4,5)1(6)7/h2-4H,1H3,(H,14,15);(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBLVNURCQHHDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC(=N2)C(F)(F)Cl.C(=O)(C(F)(F)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2F4N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
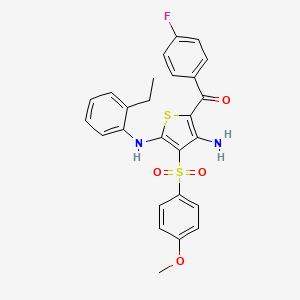
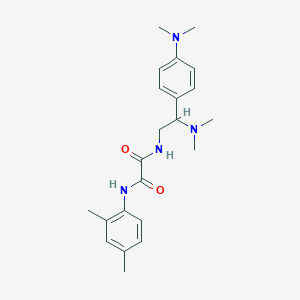


![3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(3-phenylpropyl)urea](/img/structure/B2417689.png)
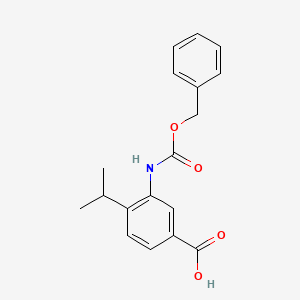
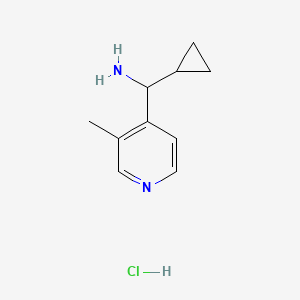
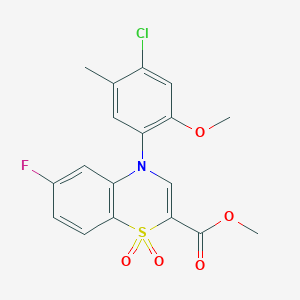
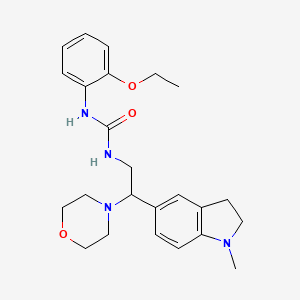
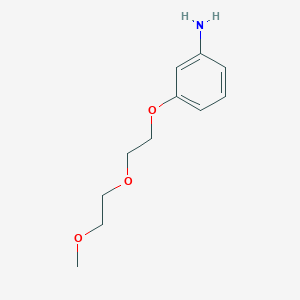
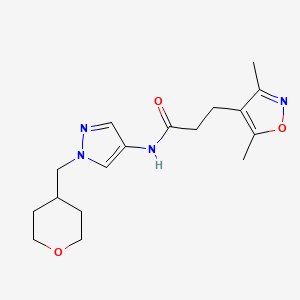
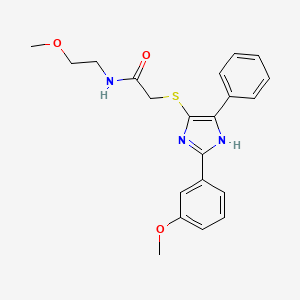
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2417705.png)
